(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid
Overview
Description
(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid: is an organic compound with the molecular formula C18H14BNO2 It is a boronic acid derivative that features a carbazole moiety, which is a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid typically involves the reaction of 9-phenyl-9H-carbazole with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the carbazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In the context of electronic materials, it acts as a donor molecule in the formation of donor-π-acceptor systems, which are crucial for the efficiency of devices like OLEDs. In medicinal chemistry, its mechanism may involve binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- (4-(9H-Carbazol-9-yl)phenyl)boronic acid
- 9-Phenyl-9H-carbazol-3-ylboronic acid
- (4-(9H-Carbazol-9-yl)phenyl)boronic acid pinacol ester
Uniqueness: (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct electronic properties. This makes it particularly suitable for applications in electronic materials and as a pharmacophore in drug design .
Properties
IUPAC Name |
[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRUXMJHALVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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